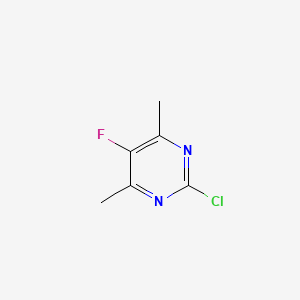

2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRLBBUURVUIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274805 | |

| Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192479-36-9 | |

| Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192479-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for 2 Chloro 5 Fluoro 4,6 Dimethylpyrimidine

Advanced Synthetic Strategies for 2-Chloro-5-fluoro-4,6-dimethylpyrimidine Derivatives

The synthesis of substituted pyrimidines like this compound leverages a variety of advanced strategies. These methods are designed to be efficient, selective, and adaptable, allowing for the construction of the core pyrimidine (B1678525) ring and the introduction of its specific substituents.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyrimidines by enabling rapid heating to target temperatures. semanticscholar.org

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring's electron-deficient nature facilitates this reaction. ossila.com Microwave irradiation significantly enhances the efficiency of these substitution reactions. For instance, studies on the closely related compound, 2-chloro-4,6-dimethylpyrimidine, have demonstrated that its reaction with various substituted anilines proceeds efficiently under microwave conditions to yield 2-anilinopyrimidines. rsc.org This method provides a template for how this compound could be functionalized, with microwave heating dramatically reducing reaction times compared to conventional heating methods. nih.govrsc.org

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride ion. The presence of the electronegative nitrogen atoms in the ring stabilizes the intermediate Meisenheimer complex, facilitating the substitution. chemrxiv.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for SNAr on a Chloropyrimidine Analog Data based on the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine. rsc.org

| Nucleophile (Aniline Derivative) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |

| Aniline | 10 | 95 | 8 | 80 |

| 4-Methylaniline | 12 | 92 | 8 | 75 |

| 4-Methoxyaniline | 15 | 90 | 10 | 72 |

| 4-Chloroaniline | 20 | 85 | 12 | 65 |

Microwave-assisted synthesis is often considered a green chemistry approach due to its efficiency. researchgate.net The significant reduction in reaction times leads to lower energy consumption. asianpubs.org Furthermore, these reactions can sometimes be performed under solvent-free conditions, which minimizes the use and disposal of hazardous organic solvents. researchgate.net Protocols for microwave-assisted pyrimidine synthesis often highlight advantages such as operational simplicity, high yields, and short reaction times. nih.gov The development of one-pot, multi-component reactions under microwave irradiation further enhances the eco-friendly nature of pyrimidine synthesis by reducing the number of separate reaction and purification steps. semanticscholar.orgnih.gov

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are widely used to modify halogenated heterocycles, including chloropyrimidines. mdpi.com While a direct synthesis of this compound using this method is not commonly detailed, the chlorine atom on the pyrimidine ring serves as a reactive handle for such transformations.

For example, a pyrimidine derivative like this compound could theoretically be synthesized by first creating a di-chlorinated pyrimidine and then selectively coupling one position, or it could be used as a building block itself. In the Suzuki-Miyaura reaction, the chloro-pyrimidine would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com The reactivity and selectivity of such couplings can be influenced by the choice of ligands, catalyst, and reaction conditions. Research on di-chloropyrimidines has shown that site-selectivity in cross-coupling can be controlled by the choice of ligand or even by using ligand-free conditions, allowing for the targeted functionalization of specific positions on the ring. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Pyrimidine Functionalization This table illustrates the types of transformations possible on a chloropyrimidine core.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Chloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-pyrimidine |

| Stille | Chloropyrimidine, Organostannane | PdCl₂(PPh₃)₂, CuI | Aryl/Alkenyl-pyrimidine |

| Heck | Chloropyrimidine, Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-pyrimidine |

| Sonogashira | Chloropyrimidine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-pyrimidine |

Cyclization and Condensation Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring itself is often achieved through cyclization and condensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors.

A primary and well-established method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone) with an amidine. slideshare.net This [3+3] annulation approach is a versatile strategy for creating a wide range of substituted pyrimidines. rsc.org

To synthesize a compound like this compound via this route, one would theoretically start with a fluorinated β-diketone and an appropriate amidine. The core structure with the 4,6-dimethyl groups would come from 3-methyl-2,4-pentanedione. To introduce the fluorine at the 5-position, a starting material like 3-fluoro-2,4-pentanedione would be required. The condensation of this β-diketone with an amidine, followed by subsequent chlorination, would lead to the target molecule. The reaction is typically catalyzed by acid or base. slideshare.net This approach allows for the direct installation of substituents on the pyrimidine ring based on the choice of the starting materials. mdpi.comorganic-chemistry.orgresearchgate.net

The general reaction is as follows:

Step 1: An amidine reacts with a β-dicarbonyl compound.

Step 2: A cyclization reaction occurs, followed by dehydration, to form the pyrimidine ring.

This foundational method remains a cornerstone for the synthesis of pyrimidine cores, which can then be further modified.

Cyclocondensation Approaches

Cyclocondensation reactions are a fundamental strategy for the synthesis of the pyrimidine core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. While a specific, detailed cyclocondensation protocol for the direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of the closely related 2-mercapto-4,6-dimethylpyrimidine provides a foundational methodology. This synthesis involves the reaction of a 1,3-dicarbonyl compound with a urea (B33335) derivative, which can then potentially be converted to the target chloro-fluoro derivative through subsequent halogenation and fluorination steps. The general viability of such cyclocondensation reactions for producing pyrimidine-based heterocycles is well-established, though they can sometimes necessitate stringent reaction conditions, including elevated temperatures and extended reaction times. researchgate.net

Stereoselective Synthesis of Pyrimidine Analogues

The development of stereoselective methods for the synthesis of pyrimidine analogues is of paramount importance, particularly in the context of drug discovery where chirality often dictates biological activity. While direct stereoselective synthesis of this compound is not a primary focus in the literature, various strategies have been developed for creating chiral pyrimidine-containing molecules.

One notable approach involves the use of aldolases, which are enzymes that catalyze the stereoselective formation of carbon-carbon bonds. This biocatalytic strategy has been successfully employed in the synthesis of chiral acyclic pyrimidine nucleoside analogues. nih.gov These enzymes exhibit high stereoselectivity, allowing for the creation of specific stereoisomers. nih.gov

Another powerful technique is asymmetric cyclopropanation. Chiral ruthenium(II)-phenyloxazoline complexes have been utilized as catalysts in the intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters. This method yields cyclopropyl (B3062369) pyrimidine nucleoside analogues with high diastereoselectivity and enantioselectivity. acs.org Similarly, highly enantioselective cyclopropanation reactions using phenyliodonium (B1259483) ylides have been reported for the synthesis of pyrimidine-substituted diester D-A cyclopropanes, which can serve as precursors for chiral pyrimidine nucleoside analogues. rsc.org These methods highlight the potential for introducing chirality into pyrimidine scaffolds, which could be adapted for the synthesis of chiral analogues of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netnih.govbenthamdirect.comresearchgate.net These approaches focus on the use of environmentally friendly solvents and catalysts, as well as the development of efficient one-pot multicomponent reactions.

Environmentally Benign Solvents and Catalysts

The selection of solvents and catalysts plays a crucial role in the environmental footprint of a chemical synthesis. Traditional methods for pyrimidine synthesis often rely on volatile and hazardous organic solvents. Green chemistry advocates for the use of alternatives such as water, ionic liquids, and bio-based solvents. For instance, the use of β-cyclodextrin as a recyclable and non-toxic catalyst in aqueous media has been reported for the synthesis of pyrimidine derivatives. mdpi.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often in greener solvent systems. researchgate.net

The development of nanocatalysts, particularly magnetic solid-state catalysts, offers advantages in terms of recyclability and environmental friendliness for the synthesis of pyrimidine analogues. jchemrev.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step, thereby reducing waste, energy consumption, and reaction time. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, exemplifies this approach. nih.gov This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net

Modern variations of MCRs for pyrimidine synthesis often employ green catalysts and conditions. For example, the synthesis of pyrimidine derivatives has been achieved using magnetized deionized water as a green solvent under catalyst-free conditions, resulting in high yields and simple workup procedures. researchgate.net Microwave-assisted MCRs have also been shown to be effective for the rapid and efficient synthesis of various pyrimidine-containing heterocyclic systems. mdpi.com

Precursors and Starting Materials for the Synthesis of this compound Analogues

The synthesis of functionalized pyrimidines relies on the availability of suitable precursors and starting materials. The strategic choice of these initial building blocks is critical for achieving the desired substitution pattern on the pyrimidine ring.

Utilization of Malononitrile (B47326) Derivatives

Malononitrile and its derivatives are highly versatile precursors in the synthesis of a wide range of heterocyclic compounds, including pyrimidines. nih.govgoogle.com The presence of two cyano groups and an active methylene (B1212753) group makes malononitrile a reactive building block for constructing the pyrimidine core.

Specifically, malononitrile can be used to synthesize 2-cyanopyrimidines through various reaction pathways. researchgate.net For example, the reaction of malononitrile with amidines can lead to the formation of 6-aminopyrimidine derivatives. mdpi.com Furthermore, the reaction of malononitrile with chalcones in the presence of a base can yield nicotinonitrile derivatives, which can be further elaborated into more complex heterocyclic systems. researchgate.net

A key application of malononitrile in this context is in the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. These compounds can be synthesized through a solvent-free fusion method, which is considered a greener approach. nih.gov These cyanopyrimidine derivatives can then serve as versatile intermediates for the synthesis of a variety of functionalized pyrimidine analogues through modification of the amino and cyano groups.

Functionalized Pyrimidines as Intermediates

A plausible and efficient synthetic route to this compound commences with a pre-functionalized pyrimidine ring system. A suitable starting material for this synthesis is 5-fluoro-4,6-dimethyl-2-hydroxypyrimidine . This precursor already contains the required fluoro and dimethyl functionalities at the desired positions on the pyrimidine ring. The hydroxyl group at the 2-position serves as a handle for the subsequent introduction of the chloro substituent.

The key transformation in this synthetic approach is the conversion of the hydroxyl group to a chloro group. This is a common and well-established reaction in pyrimidine chemistry, often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds by heating the hydroxyl-substituted pyrimidine with an excess of phosphorus oxychloride. In some instances, the addition of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction.

The proposed reaction is as follows:

5-fluoro-4,6-dimethyl-2-hydroxypyrimidine + POCl₃ → this compound

This methodology is advantageous as it builds upon a readily accessible functionalized pyrimidine, allowing for a direct and high-yielding conversion to the target compound. The reaction conditions are typically optimized to ensure complete conversion and minimize the formation of byproducts.

| Parameter | Condition |

| Starting Material | 5-fluoro-4,6-dimethyl-2-hydroxypyrimidine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Typically elevated, often reflux |

| Reaction Time | Monitored for completion (e.g., by TLC or GC) |

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, reagents, and any byproducts. The methodologies employed are standard practices in organic synthesis, adapted for the specific properties of the target compound.

Following the chlorination reaction, the reaction mixture is typically cooled to room temperature and then carefully quenched, often by pouring it onto crushed ice or into cold water. This step hydrolyzes the excess phosphorus oxychloride. The crude product is then extracted from the aqueous mixture using a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate.

The organic extract is subsequently washed to remove impurities. A typical washing sequence involves:

Water Wash: To remove any water-soluble impurities.

Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) Wash: To neutralize any remaining acidic components, such as hydrochloric acid formed during the reaction or from the hydrolysis of phosphorus oxychloride.

Brine Wash: A wash with a saturated aqueous solution of sodium chloride to aid in the removal of water from the organic layer.

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The drying agent is then removed by filtration.

The final step in the purification process is the removal of the solvent, typically by rotary evaporation under reduced pressure. The resulting crude product can be further purified by either distillation or recrystallization. Given that many substituted pyrimidines are solids at room temperature, recrystallization from a suitable solvent or solvent mixture is a common final purification step. The choice of solvent is critical and is determined by the solubility characteristics of the product and its impurities.

| Purification Step | Description |

| Work-up | The reaction mixture is quenched with ice water. |

| Extraction | The product is extracted into an organic solvent (e.g., dichloromethane). |

| Washing | The organic layer is washed with water, aqueous NaHCO₃, and brine. |

| Drying | The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄). |

| Solvent Removal | The solvent is removed under reduced pressure. |

| Final Purification | Recrystallization from a suitable solvent (e.g., ethanol) or distillation. |

This systematic approach to purification and isolation ensures the attainment of this compound in high purity, suitable for its use in subsequent synthetic applications.

Reactivity and Reaction Mechanisms of 2 Chloro 5 Fluoro 4,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, proceeding through a stepwise addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, augmented by the inductive effects of the chloro and fluoro groups, significantly lowers the energy of the LUMO, making the aromatic system prone to attack by nucleophiles. The reaction typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity and Stereoselectivity in SNAr Reactions

In polysubstituted pyrimidines, the site of nucleophilic attack is governed by the electronic and steric environment of the leaving groups. For dihalopyrimidines, substitution generally occurs at the most electron-deficient position. In the case of 2,4-dichloropyrimidines, for instance, nucleophilic attack is typically favored at the C4 position. However, the presence of other substituents can alter this preference. Electron-donating groups at the C6 position can direct the substitution to the C2 position. rsc.org

While stereoselectivity is not typically a factor in the substitution at the pyrimidine ring itself, it can be relevant when chiral nucleophiles are employed, potentially leading to diastereomeric products. The regioselectivity of SNAr reactions on substituted chloropyrimidines is highly sensitive to the electronic nature of other ring substituents.

Table 1: Regioselectivity in SNAr Reactions of Substituted Dichloropyrimidines

| Pyrimidine Derivative | C6-Substituent | Nucleophile | Major Product | Reference |

| 2,4-Dichloropyrimidine (B19661) | H | Amine | C4-Substitution | rsc.org |

| 2,4-Dichloro-6-methoxypyrimidine | OMe | Amine | C2-Substitution | rsc.org |

| 2,4-Dichloro-6-(methylamino)pyrimidine | NHMe | Amine | C2-Substitution | rsc.org |

This table illustrates the influence of substituents on the regioselectivity of SNAr reactions in model 2,4-dichloropyrimidine systems, providing insights into the potential reactivity of this compound.

Influence of Substituents on Reaction Efficiency and Course

The substituents on the pyrimidine ring play a crucial role in modulating the efficiency and outcome of SNAr reactions. The fluoro group at the C5 position of this compound is expected to have a significant electron-withdrawing inductive effect, further activating the ring towards nucleophilic attack. The methyl groups at C4 and C6, being electron-donating, might slightly deactivate the ring but also influence the regioselectivity of potential further substitutions.

In related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the reaction with primary amines can lead to the unexpected displacement of the alkoxy group in addition to the chloro group, highlighting the complex interplay of electronic effects. sigmaaldrich.com The nature of the nucleophile is also critical; stronger nucleophiles will generally react more readily.

Role of Meisenheimer Complexes in Reaction Pathways

The SNAr mechanism is widely accepted to proceed through the formation of a Meisenheimer complex, an anionic sigma-adduct. researchgate.net This intermediate is formed upon the attack of the nucleophile on the carbon atom bearing the leaving group. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring and the fluoro substituent, are crucial for stabilizing this intermediate by delocalizing the negative charge. researchgate.net

Recent studies, however, have proposed that for some SNAr reactions, the Meisenheimer complex may be a transition state rather than a true intermediate, suggesting a more concerted mechanism. researchgate.net The specific pathway, whether stepwise or concerted, is believed to depend on the nature of the substrate, nucleophile, and leaving group. For highly activated systems with good leaving groups, a stepwise mechanism involving a distinct Meisenheimer intermediate is generally favored. nih.govwikipedia.org

Kinetic and Mechanistic Studies of SNAr Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyrimidines. The chloro-substituent at the C2 position of this compound serves as an effective handle for these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for introducing aryl, heteroaryl, or vinyl groups. libretexts.orgresearchgate.net The reactivity of the C-Cl bond in chloropyrimidines can be effectively harnessed in these reactions, typically requiring a palladium catalyst with suitable phosphine (B1218219) ligands. savemyexams.comlibretexts.orgresearchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.com This reaction is also catalyzed by palladium and typically requires a copper(I) co-catalyst. mdpi.comresearchgate.net It provides a direct route to alkynyl-substituted pyrimidines.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Pd(OAc)2 or Pd2(dba)3 | Buchwald-type phosphines (e.g., SPhos, XPhos) | K2CO3, K3PO4, or Cs2CO3 | Dioxane, Toluene, or DMF/Water | 80-120 | savemyexams.com |

| Sonogashira | PdCl2(PPh3)2 or Pd(PPh3)4 | PPh3 | Et3N, DIPEA | THF, DMF | Room Temp. to 80 | mdpi.comresearchgate.net |

This table presents generalized conditions for Suzuki-Miyaura and Sonogashira couplings of chloropyrimidines, which can serve as a starting point for the functionalization of this compound.

Derivatization Strategies and Functional Group Transformations of this compound

The primary strategy for the derivatization of this compound revolves around the displacement of the C2-chloro atom. This can be achieved through SNAr reactions with a variety of nucleophiles or through palladium-catalyzed cross-coupling reactions as previously discussed.

Common nucleophiles used in SNAr reactions to displace the chloro group include:

Amines: Reaction with primary or secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives.

Alcohols: In the presence of a base, alcohols can displace the chloro group to yield 2-alkoxypyrimidines.

Thiols: Thiolates are effective nucleophiles for the synthesis of 2-thioether pyrimidines.

Beyond the displacement of the chloro group, other functional group transformations can be envisioned. The methyl groups could potentially undergo oxidation or halogenation under specific conditions, although this would likely require harsh reagents that might affect the pyrimidine ring. The fluoro group at C5 is generally stable but could potentially be displaced under very forcing conditions or by specific nucleophiles.

Further functionalization can also be achieved by first introducing a new reactive group via a cross-coupling reaction. For example, a Sonogashira coupling to introduce an alkyne would then allow for subsequent click chemistry reactions, greatly expanding the molecular diversity accessible from the starting material.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and energy profiles of reactions involving this compound. These theoretical studies complement experimental findings and aid in understanding the underlying factors that govern reactivity and selectivity.

Transition state analysis helps to elucidate the geometry and energetic barriers of the rate-determining steps in a reaction. For nucleophilic aromatic substitution reactions on pyrimidine systems, computational studies can model the structure of the transition state leading to the formation of the Meisenheimer intermediate. These studies have shown that for some nucleophilic aromatic substitutions on related heterocyclic systems, such as chlorotriazines, a concerted mechanism where the Meisenheimer intermediate is not a stable point on the reaction pathway may be operative. nih.gov In these cases, the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group.

The calculation of reaction energy profiles allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the feasibility and kinetics of a reaction pathway. For the SNAr reactions of chloropyrimidines, computational studies can compare the energy profiles for different nucleophiles or leaving groups. For example, in a study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a computational analysis was conducted to understand why a disubstituted product was favored over the expected monosubstituted product. chemrxiv.org The study suggested that the Meisenheimer complex plays a crucial role in the reaction mechanism, influencing the subsequent substitution of the alkoxy group. chemrxiv.org Such computational insights are critical for predicting reaction outcomes and designing more efficient synthetic routes.

Spectroscopic and Crystallographic Investigations of 2 Chloro 5 Fluoro 4,6 Dimethylpyrimidine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For a substituted pyrimidine (B1678525) like 2-Chloro-5-fluoro-4,6-dimethylpyrimidine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be routinely employed to confirm its identity and structure after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: One would expect to observe a singlet or a closely coupled multiplet corresponding to the two methyl (CH₃) groups at the C4 and C6 positions. The chemical shift of these protons would be influenced by the electronegativity of the adjacent nitrogen atoms and the chloro and fluoro substituents on the pyrimidine ring.

¹³C NMR: The spectrum would show distinct signals for the different carbon atoms: the two methyl carbons, the halogen-substituted carbons (C2 and C5), and the methyl-substituted carbons (C4 and C6). The presence of the electronegative chlorine and fluorine atoms would cause significant downfield shifts for the carbons they are attached to (C2 and C5). The fluorine atom would also introduce C-F coupling, splitting the signals of nearby carbon atoms.

For comparison, spectral data for the analogue 2-Chloro-4,6-dimethylpyrimidine has been recorded, which could serve as a baseline for predicting the influence of the 5-fluoro group. Another related compound, 2,4-Dichloro-5-fluoropyrimidine, also has available NMR data that helps in understanding the spectral environment of a fluoro-substituted pyrimidine ring.

Interactive Data Table: Predicted NMR Resonances for this compound (Note: This table is predictive as experimental data is not available. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₃ (C4/C6) | ~2.5 | ~20-25 | Singlet |

| C2 | - | ~155-165 | Singlet |

| C4/C6 | - | ~160-170 | Singlet |

| C5 | - | ~140-150 | Doublet (due to ¹JC-F) |

Multidimensional NMR Techniques

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals of this compound.

HSQC would correlate the ¹H signals of the methyl groups directly to their corresponding ¹³C signals.

No specific studies employing these techniques on this compound have been found.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Vibrational Assignments and Band Analysis

A specific experimental IR spectrum for this compound is not available in the reviewed literature. However, based on its structure and data from analogues like 2-amino-4,6-dimethylpyrimidine, the following characteristic vibrational bands would be expected:

C-H stretching: Vibrations from the methyl groups would appear in the 2950-3000 cm⁻¹ region.

C=N and C=C stretching: The pyrimidine ring vibrations would result in a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band corresponding to the carbon-chlorine stretch would be expected in the fingerprint region, typically around 600-800 cm⁻¹.

C-F stretching: A strong absorption band due to the carbon-fluorine stretch would be anticipated in the 1000-1350 cm⁻¹ range.

CH₃ bending: Vibrations associated with the bending of the methyl groups would be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound (Note: This table is predictive as experimental data is not available. Actual values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Methyl) | 2950-3000 | Medium |

| C=N/C=C Stretch (Ring) | 1400-1600 | Medium-Strong |

| CH₃ Bend | 1375-1450 | Medium |

| C-F Stretch | 1000-1350 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

For this compound (C₆H₆ClFN₂), the exact mass would be calculated. The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units in an approximate 3:1 ratio (M⁺ and M+2⁺), characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or other small neutral molecules. While commercial suppliers use HPLC-MS to confirm purity, specific mass spectral data is not publicly detailed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyrimidine and its derivatives, the absorption bands in the UV-Vis region typically arise from n→π* and π→π* electronic transitions. wikipedia.orglibretexts.orgrsc.org The n→π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are generally of lower intensity. The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are typically more intense. libretexts.org

The substitution of halogen atoms and methyl groups on the pyrimidine ring influences the energy of these transitions. Halogenation can cause a shift in the absorption bands. rsc.orgrsc.org For instance, studies on 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) show that while the lowest energy absorption bands are similar to pyrimidine, larger energy shifts and changes in intensity are observed at higher energies (lower wavelengths). rsc.orgrsc.orgresearchgate.net The presence of chloro and fluoro groups in this compound is expected to modulate the electronic properties of the pyrimidine ring, thereby affecting its UV-Vis absorption spectrum.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in available literature, analysis of related halogenated pyrimidines provides a basis for understanding its likely spectroscopic behavior. rsc.orgrsc.org The electronic transitions are sensitive to the type and position of substituents on the pyrimidine core. nih.gov

Table 1: Typical Electronic Transition Regions for Halogenated Pyrimidines

| Transition Type | Typical Energy Range (eV) | Notes |

| Band I (n→π) | 3.7–4.6 | Low intensity, sensitive to solvent polarity. |

| Band II (π→π) | 4.6–5.7 | Medium intensity, minor shifts upon halogenation. rsc.org |

| Band III (π→π) | 5.7–6.7 | High intensity, larger red-shifts upon halogenation. rsc.orgrsc.org |

| Band IV (π→π) | 6.7–8.2 | Strongest absorption, profile is highly dependent on the specific halogen substituents. rsc.orgresearchgate.net |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, conformation, and the various intermolecular interactions that dictate the crystal packing. fzu.cz For complex organic molecules like substituted pyrimidines, crystallographic studies are invaluable for understanding structure-property relationships.

Single Crystal X-ray Diffraction Analysis

Table 2: Crystallographic Data for an Analogue: 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| β (°) | 107.945(2) |

| Volume (ų) | 1425.61(5) |

| Z | 4 |

Data sourced from a study on a pyrimidine analogue. researchgate.net

Unit cell parameters define the dimensions (lengths a, b, c) and angles (α, β, γ) of the repeating unit in the crystal lattice. These parameters, along with the space group, precisely define the crystal structure. researchgate.netmdpi.com The molecular geometry derived from crystallographic data includes exact bond lengths and angles. In substituted pyrimidines, the central pyrimidine ring is generally planar, with substituents causing minor deviations from planarity. The geometry around the substituent atoms, such as the C-Cl, C-F, and C-CH₃ bonds in the title compound, can be accurately determined, providing insight into the electronic and steric effects of these groups. researchgate.net

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.orgmdpi.com In pyrimidine derivatives, hydrogen bonds, halogen bonds, and π-π stacking are crucial in directing the supramolecular architecture. nih.gov

Hydrogen Bonding: While the title compound lacks classical hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds may be present. In analogues containing amino or hydroxyl groups, strong N-H···N, N-H···O, and O-H···O hydrogen bonds are common and often form specific patterns or synthons that build the larger structure. researchgate.net

Halogen Bonding: Halogen bonds are directional interactions between an electrophilic region (σ-hole) on a halogen atom (like the chlorine in the title compound) and a Lewis base (like the nitrogen atoms of an adjacent pyrimidine ring). nih.gov This type of interaction is increasingly recognized as a powerful tool in crystal engineering for designing specific solid-state structures. nih.govmdpi.com The presence of both chlorine and fluorine offers potential for various halogen-based interactions. rsc.org

π-π Stacking: The aromatic pyrimidine ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. nih.govmdpi.comnih.gov These interactions are common in pyrimidine-containing structures, often leading to columnar or layered arrangements. researchgate.netresearchgate.net For example, in the crystal structure of 2-amino-4,6-dimethylpyrimidinium salicylate, π-π stacking between pyrimidine rings helps stabilize molecular columns, with a centroid-centroid distance of 3.588 Å. researchgate.net

Table 3: Common Intermolecular Interactions in Substituted Pyrimidine Crystals

| Interaction Type | Description | Example from Analogues |

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O, F). | N-H···N and N-H···O bonds forming dimers and chains. researchgate.net |

| Halogen Bond | Non-covalent interaction involving a halogen atom's σ-hole (e.g., C-Cl···N). | Observed in co-crystals of halogenated molecules with Lewis basic heterocycles. mdpi.comresearchgate.net |

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | Parallel stacking of pyrimidine rings with centroid-centroid distances of ~3.5-3.6 Å. researchgate.netresearchgate.net |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.netscirp.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are highlighted as red spots and are indicative of interactions such as hydrogen and halogen bonds. mdpi.com

While no Hirshfeld analysis for this compound is available, studies on analogous structures reveal the utility of this technique. For instance, in a substituted thiazole, Hirshfeld analysis showed that H···H (39.2%), C···H (25.2%), and Cl···H (11.4%) contacts were the most significant contributors to the crystal packing. mdpi.com This type of quantitative breakdown allows for a detailed comparison of packing environments across different crystalline forms or related compounds. rsc.org

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The different polymorphs of a compound can exhibit varying physical and chemical properties. Crystal engineering, on the other hand, focuses on the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

Currently, there is a notable lack of specific research in the scientific literature concerning the polymorphism of this compound. However, the structural features of this molecule—a heterocyclic aromatic ring substituted with chloro, fluoro, and methyl groups—suggest the potential for interesting solid-state packing and intermolecular interactions that are central to both polymorphism and crystal engineering.

The absence of strong hydrogen bond donors, such as amino or hydroxyl groups, on the this compound molecule implies that its crystal packing is likely dominated by weaker interactions. These can include halogen bonds (involving the chlorine atom), dipole-dipole interactions, and van der Waals forces. The interplay of these weaker forces can lead to the formation of different stable crystal lattices, and thus, polymorphism.

In contrast, extensive research has been conducted on the crystal engineering of analogous pyrimidine compounds, particularly those bearing amino groups. For instance, the study of co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) with various carboxylic acids has demonstrated the formation of robust hydrogen-bonded networks. researchgate.net In these structures, the amino group and the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, leading to predictable supramolecular synthons. researchgate.net

One analogue, 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, has been studied for its crystal structure. In this compound, the benzene (B151609) ring is noted to form a dihedral angle of 72.43 (5)° with the pyrimidine ring, and the crystal structure is stabilized by N—H⋯N hydrogen bonds. researchgate.net

While direct studies on this compound are not available, the crystallographic data from its analogues can provide a basis for understanding its potential solid-state behavior. The table below summarizes key crystallographic parameters for a related aminopyrimidine derivative, offering a glimpse into the typical packing arrangements of such compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

| 2-amino-4-chloro-5-(4′-methylbenzyl)-6-methylpyrimidine | C₁₃H₁₄ClN₃ | Monoclinic | P2₁/c | a = 14.892(7) Å, b = 6.129(3) Å, c = 14.889(7) Å, β = 109.795(8)° | researchgate.net |

Future research into the crystallization of this compound under various conditions could reveal the existence of different polymorphs. Furthermore, co-crystallization studies with other molecules could lead to the development of novel solid forms with tailored properties, a key goal of crystal engineering.

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Fluoro 4,6 Dimethylpyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict a wide range of molecular properties with a good balance of accuracy and computational cost. researchgate.netnih.govnih.gov

Geometry Optimization and Electronic Structure Calculations

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing the most stable three-dimensional structure. For pyrimidine (B1678525) derivatives, DFT methods have been successfully used to calculate optimized structural parameters, including bond lengths and bond angles. nih.govresearchgate.net These calculations for 2-Chloro-5-fluoro-4,6-dimethylpyrimidine would reveal how the substituents (chloro, fluoro, and methyl groups) influence the geometry of the pyrimidine ring.

Optimized Geometric Parameters (Hypothetical Data) This table is illustrative of the type of data obtained from a DFT geometry optimization. Actual values for this compound require a specific computational study.

HOMO-LUMO Analysis and Molecular Orbital Surfaces

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgmdpi.com Analysis of the molecular orbital surfaces would show the distribution of these frontier orbitals across the this compound structure, indicating likely sites for electron donation and acceptance.

Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the typical output of a HOMO-LUMO analysis. Specific values for the target compound are not currently published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the electronegative nitrogen and halogen atoms, identifying them as sites for electrophilic interaction. In contrast, positive potential would be expected around the hydrogen atoms of the methyl groups. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. researchgate.net For the title compound, NBO analysis would quantify the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen and halogen atoms into the antibonding orbitals of the pyrimidine ring.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, providing a close match to experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the structure of complex organic molecules. researchgate.net

Predicted Spectroscopic Data (Hypothetical Data) This table shows the kind of data generated from spectroscopic predictions. Actual calculated values for this compound would require a dedicated study.

Molecular Dynamics (MD) Simulations

While DFT studies focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with its environment (e.g., a solvent). An MD simulation would model the motion of this compound over time, providing insights into its conformational flexibility, solvation properties, and how it interacts with other molecules. This technique is particularly useful for understanding how the compound might behave in a biological system or in a solution-phase reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal computational tools in modern drug discovery and development. These methodologies aim to establish a mathematical correlation between the structural or property-based descriptors of a series of compounds and their biological activities or physicochemical properties. For derivatives of this compound, QSAR and SPR studies can elucidate the key molecular features that govern their chemical reactivity and biological efficacy, thereby guiding the rational design of more potent and selective analogs.

Correlation of Molecular Descriptors with Chemical Reactivity and Biological Activity

While specific QSAR studies on this compound are not extensively documented in publicly available literature, a wealth of research on substituted pyrimidine derivatives provides a strong framework for understanding the correlation between their molecular descriptors and various biological activities. These studies often employ a range of descriptors, including electronic, steric, and topological parameters, to build predictive models.

In the realm of antiviral research, QSAR analyses have been instrumental in identifying key structural attributes of pyrimidine analogs that inhibit viral enzymes. For instance, studies on substituted pyrimidines as HIV-1 reverse transcriptase inhibitors have highlighted the importance of specific interactions with amino acid residues such as Tyr181, Tyr188, and Trp229 through π-π stacking, and with Lys101 through hydrogen bonding. tandfonline.com Field-based QSAR models have demonstrated a correlation between the inhibitory activity and pharmacophoric features, which can guide the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com Similarly, QSAR models for pyrimidine derivatives as Hepatitis C virus (HCV) replication inhibitors have been developed using multiple linear regression (MLR). These models have shown that descriptors like 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and 2D-autocorrelation parameters can predict the effective concentration (EC50) of these compounds. researchgate.net The statistical significance of these models, often validated by high squared correlation coefficients (R²) and cross-validation coefficients (q²), underscores their predictive power. researchgate.net

The application of QSAR extends to other therapeutic areas as well. In cancer research, 3D-QSAR studies on pyridine-substituted pyrimidines as Mer kinase inhibitors have been conducted to understand their structure-activity correlation. researchgate.net These models, often developed using Comparative Molecular Similarity Indices Analysis (CoMFA), have revealed the steric and electrostatic fields around the pyrimidine core that are crucial for potent inhibition. researchgate.net Molecular docking studies often complement QSAR analyses by providing insights into the binding modes and key interactions within the active site of the target protein. researchgate.netresearchgate.net For pyrazolyl-pyrimidinone derivatives targeting HIV-1, QSAR models built with descriptors selected through Principal Component Analysis (PCA) have shown good predictive capacity, further reinforced by docking studies that identify critical interactions. researchgate.net

Below is a representative table of molecular descriptors commonly used in QSAR studies of pyrimidine derivatives and their general correlation with biological activity.

| Descriptor Type | Examples | General Correlation with Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Can influence electrostatic interactions with target proteins. Lower LUMO energy may correlate with increased reactivity. |

| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | The size and shape of substituents can dictate the fit within a binding pocket, with optimal bulk at specific positions enhancing activity. |

| Topological | Wiener index, Kier & Hall connectivity indices, Balaban index | Describe the branching and connectivity of the molecule, which can relate to its overall shape and accessibility to the target site. |

| Hydrophobic | LogP, Hansch-Fujita constants | Lipophilicity is crucial for membrane permeability and reaching the target site. An optimal logP value is often sought. |

| 3D Descriptors | 3D-MoRSE, WHIM, GETAWAY | Capture three-dimensional aspects of the molecular structure, which are critical for understanding ligand-receptor interactions. |

Drug-Likeness and ADMET Predictions for Derivatives

In the early stages of drug discovery, it is crucial to assess the potential of a compound to be developed into a viable drug. This involves evaluating its "drug-likeness" and predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For derivatives of this compound, in silico tools play a significant role in forecasting these parameters, helping to prioritize candidates with favorable pharmacokinetic profiles and minimize late-stage attrition.

A fundamental guideline for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule suggests that orally active drugs generally possess certain physicochemical properties. While exceptions exist, adherence to these rules increases the likelihood of good oral bioavailability. wikipedia.org For pyrimidine derivatives, computational studies often evaluate these parameters to predict their potential as oral drug candidates. researchgate.nettandfonline.com

The following table outlines the key parameters of Lipinski's Rule of Five and their significance for drug development.

| Parameter | Lipinski's Guideline | Significance |

| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion across biological membranes. drugbank.com |

| LogP (Octanol-water partition coefficient) | < 5 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. drugbank.com |

| Hydrogen Bond Donors (HBD) | ≤ 5 (sum of -OH and -NH groups) | High numbers of hydrogen bond donors can reduce permeability across cell membranes. drugbank.com |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 (sum of N and O atoms) | Similar to HBDs, excessive hydrogen bond acceptors can negatively impact membrane permeability. drugbank.com |

Beyond Lipinski's rule, various computational models are employed to predict a wide range of ADMET properties for pyrimidine derivatives. These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline. researchgate.netresearchgate.netnih.gov For instance, in silico models can estimate human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for metabolism by cytochrome P450 (CYP) enzymes. gjpb.de Toxicity predictions, such as potential for hERG (human Ether-a-go-go-Related Gene) channel inhibition or mutagenicity, are also critical components of these computational assessments. gjpb.de

The table below summarizes some key ADMET parameters and their importance in the evaluation of drug candidates derived from this compound.

| ADMET Parameter | Desired Profile | Importance |

| Absorption | High intestinal absorption | Essential for oral bioavailability. |

| Distribution | Appropriate tissue distribution, may require BBB penetration for CNS targets | Determines the concentration of the drug at its site of action. |

| Metabolism | Metabolic stability, no formation of toxic metabolites | Influences the half-life and safety of the drug. |

| Excretion | Efficient clearance from the body | Avoids accumulation and potential long-term toxicity. |

| Toxicity | Low potential for cardiotoxicity, hepatotoxicity, mutagenicity, etc. | Critical for the overall safety profile of the drug candidate. |

Numerous studies on various classes of pyrimidine derivatives have demonstrated the utility of these predictive models. For example, in silico ADMET predictions for pyrido[2,3-d]pyrimidine (B1209978) analogs have been used to assess their potential as antimicrobial and anticancer agents, indicating good oral bioavailability for promising compounds. tandfonline.comtandfonline.com Similarly, ADMET studies on pyrazolopyrimidines have helped in identifying candidates with acceptable pharmacokinetic properties for further development as anticancer agents. sums.ac.ir These computational approaches, when integrated into the drug design process, enable a more efficient and informed selection of pyrimidine derivatives with a higher probability of success in clinical development.

Applications and Advanced Research Directions for 2 Chloro 5 Fluoro 4,6 Dimethylpyrimidine

Role in Medicinal Chemistry and Drug Discovery

2-Chloro-5-fluoro-4,6-dimethylpyrimidine serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom that can enhance metabolic stability, and two methyl groups that increase lipophilicity, makes it a versatile intermediate for developing novel therapeutic agents. This compound is particularly significant in the creation of kinase inhibitors, which are at the forefront of targeted cancer therapy.

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents. Structure-Activity Relationship (SAR) studies are therefore essential in medicinal chemistry to design compounds with enhanced potency and selectivity. For pyrimidine derivatives, including those synthesized from this compound, key structural features influence their therapeutic potential.

The chloro group at the C2 position enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, which can interact with biological targets. The fluorine atom at the C5 position is known to improve metabolic stability by blocking potential sites of metabolism by cytochrome P450 enzymes. Furthermore, the methyl groups at the C4 and C6 positions contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

By systematically modifying these and other positions on the pyrimidine ring, researchers can explore the SAR and optimize the pharmacological properties of the resulting compounds.

Development of Kinase Inhibitors and Anti-Proliferative Agents

Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development. This compound is a valuable starting material for the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the purine (B94841) ring of ATP, the natural substrate for kinases.

The reactive chlorine atom on the this compound molecule allows for the attachment of various side chains that can be designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. This targeted approach can lead to the development of highly selective inhibitors with reduced off-target effects. The anti-proliferative activity of these compounds is often evaluated in various cancer cell lines to determine their efficacy.

Antineoplastic and Anticancer Agents

The development of novel antineoplastic and anticancer agents is a critical area of pharmaceutical research. Pyrimidine derivatives have a long history in cancer chemotherapy, with fluorouracil being a notable example. This compound serves as a key intermediate in the synthesis of a new generation of anticancer agents.

By leveraging the reactivity of the chloro group, medicinal chemists can synthesize libraries of pyrimidine-based compounds with diverse functionalities. These compounds can then be screened for their ability to inhibit the growth of various cancer cell lines. The presence of the fluorine atom can also contribute to the anticancer activity, as fluorinated compounds are often more metabolically stable and can have altered biological properties.

Herbicidal Activity of Pyrimidine Derivatives

The pyrimidine scaffold is not only important in medicine but also in agriculture. Certain pyrimidine derivatives have been found to exhibit potent herbicidal activity. These compounds often act by inhibiting essential plant-specific enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO).

While specific studies on the herbicidal activity of this compound were not identified, the general class of pyrimidine derivatives is well-established in this field. The synthesis of novel pyrimidine-containing molecules for screening as potential herbicides is an active area of research.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for the development of new antibacterial and antifungal agents. Pyrimidine derivatives have been investigated for their potential in this area. The pyrimidine ring is a component of essential biomolecules like nucleic acids and some vitamins, and compounds that interfere with their synthesis or function can have antimicrobial effects.

Fluorinated compounds, in particular, have shown promise as antimicrobial agents. The introduction of fluorine can enhance the biological activity and pharmacokinetic properties of a molecule. While direct studies on the antimicrobial and antifungal properties of this compound are not widely reported, its use as a precursor for the synthesis of novel pyrimidine derivatives for antimicrobial screening is a plausible research direction.

Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 Enzymes

A significant challenge in drug development is the potential for a new drug candidate to cause drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Time-dependent inhibition (TDI) of CYP enzymes is of particular concern as it can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.

Research has shown that the bioactivation of a 5-fluoropyrimidine (B1206419) moiety can lead to the formation of reactive metabolites that cause TDI of CYP3A4. A key strategy to mitigate this is to block the sites of metabolism on the pyrimidine ring. It has been discovered that substitution at both the 4- and 6-positions of the 5-fluoropyrimidine ring is necessary to ameliorate this TDI. nih.govnih.gov The structure of this compound, with its methyl groups at the 4 and 6 positions, is therefore an ideal starting material for the synthesis of drug candidates with a reduced risk of causing TDI of CYP3A4.

Targeting Specific Biological Pathways (e.g., Mtb-FtsZ)

The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein involved in the cell division of bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The inhibition of FtsZ represents a promising strategy for the development of new antitubercular agents. While research on the direct use of this compound in the synthesis of Mtb-FtsZ inhibitors is not extensively documented in publicly available literature, the core structure of pyrimidine is a key component in various bioactive molecules.

The general approach to developing FtsZ inhibitors often involves the synthesis of heterocyclic compounds that can interfere with the protein's polymerization dynamics. The pyrimidine scaffold, with its capacity for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve optimal binding to the target protein. The presence of a chlorine atom on the pyrimidine ring, as in this compound, provides a reactive handle for introducing different functional groups through nucleophilic substitution or cross-coupling reactions, thereby enabling the generation of a library of derivatives for screening against Mtb-FtsZ. The fluoro and dimethyl groups on the ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions.

Although direct synthetic routes from this compound to potent Mtb-FtsZ inhibitors have not been detailed in prominent research, the compound remains a valuable starting material for the exploration of new chemical entities targeting this essential bacterial protein.

Bioisostere Replacement and Fragment Cleavage Strategies in Drug Design

Bioisosteric Replacement:

Bioisosterism, the strategy of replacing a functional group in a bioactive molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. This approach is often employed to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. The fluorine atom in this compound makes it a particularly interesting candidate for bioisosteric replacement strategies.

The this compound scaffold can be incorporated into larger molecules where the fluorinated pyrimidine ring acts as a bioisostere for other aromatic or heteroaromatic systems. The methyl groups can also be considered in bioisosteric strategies, for instance, as mimics of other small alkyl groups or as replacements to modulate solubility and conformation.

Fragment Cleavage Strategies:

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead molecule.

This compound, with a molecular weight of 160.58 g/mol , fits the profile of a molecular fragment. Its rigid aromatic core provides a well-defined shape for binding, and the substituent groups offer vectors for chemical elaboration. The reactive chlorine atom is particularly advantageous in this context, as it allows for the straightforward linkage of the pyrimidine fragment to other molecular scaffolds or for the growth of the fragment by adding new substituents.

Below is a table summarizing the potential application of this compound in these drug design strategies.

| Drug Design Strategy | Application of this compound | Potential Advantages |

| Bioisosteric Replacement | The fluorinated dimethylpyrimidine core can act as a bioisostere for other aromatic rings (e.g., phenyl, pyridine). | Improved metabolic stability, enhanced binding affinity due to fluorine's electronic properties, modulation of physicochemical properties. |

| Fragment Cleavage/Growth | Can be used as a starting fragment in FBDD due to its size and functionality. | The chloro group provides a reactive site for fragment linking and growth. The pyrimidine core offers a rigid scaffold for building larger molecules. |

Synthetic Intermediates in Organic Synthesis

The reactivity of the chlorine atom in this compound makes it a valuable intermediate in organic synthesis. The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse range of substituted pyrimidines.

Furthermore, the chloro group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

The substituted pyrimidine core of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. The reactive sites on the molecule can be utilized to build additional rings onto the pyrimidine core. For instance, a nucleophilic substitution followed by an intramolecular cyclization could lead to the formation of bicyclic systems.

While specific examples of the synthesis of complex heterocyclic systems starting directly from this compound are not widely reported, the known reactivity of similar 2-chloropyrimidines suggests its utility in this area. The following table outlines potential synthetic transformations.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols; Base | 2-Amino-, 2-Alkoxy-, 2-Thio- substituted pyrimidines |

| Suzuki Coupling | Aryl or vinyl boronic acids; Palladium catalyst, Base | 2-Aryl- or 2-Vinyl- substituted pyrimidines |

| Stille Coupling | Organostannanes; Palladium catalyst | 2-Alkyl-, 2-Aryl-, 2-Vinyl- substituted pyrimidines |

| Buchwald-Hartwig Amination | Amines; Palladium catalyst, Base | 2-Amino- substituted pyrimidines |

| Sonogashira Coupling | Terminal alkynes; Palladium and Copper catalysts, Base | 2-Alkynyl- substituted pyrimidines |

These reactions highlight the versatility of this compound as a precursor for a wide array of more complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Materials Science Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial components in various photonic and optoelectronic applications, such as optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry (push-pull systems) often exhibit large NLO responses.

The pyrimidine ring is an electron-deficient system and can act as an electron-accepting (pull) group. By functionalizing the this compound molecule with electron-donating (push) groups, it is possible to create molecules with the push-pull architecture necessary for NLO activity. The chloro group at the 2-position is an ideal site for introducing such donor groups through the synthetic methods described previously. The fluorine and methyl groups can be used to modulate the electronic properties and the solid-state packing of the resulting chromophores, which are critical factors for achieving a large macroscopic NLO response.

While there is no specific research detailing the NLO properties of materials derived directly from this compound, the general principles of NLO material design suggest that it is a promising building block for this class of materials. Further research in this area could lead to the development of novel organic NLO materials with tailored properties.

Q & A

How can reaction conditions be optimized for synthesizing 2-Chloro-5-fluoro-4,6-dimethylpyrimidine to minimize byproducts?

Methodological Answer:

Optimization involves controlling temperature (e.g., 0–5°C for halogenation steps), selecting catalysts (e.g., Pd/C for coupling reactions), and using anhydrous solvents like THF or DCM to suppress hydrolysis. Evidence from similar pyrimidine syntheses suggests that stepwise substitution (e.g., introducing chloro before fluoro groups) reduces steric clashes and side reactions . Monitoring via TLC or HPLC at intermediate stages helps identify byproducts early .

What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR resolve substituent positions and confirm regioselectivity. For example, NMR can distinguish between meta/para fluorine environments .

- X-ray Crystallography : Determines absolute configuration and bond angles, critical for validating synthetic routes (e.g., C–F bond length ≈ 1.34 Å in fluoro-pyrimidines) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns .

How do substituent positions on the pyrimidine ring influence biological activity in derivatives like this compound?

Methodological Answer:

Structure-activity relationship (SAR) studies show that:

- Chloro at C2 enhances electrophilicity, aiding nucleophilic substitution in target binding .

- Fluoro at C5 improves metabolic stability by reducing cytochrome P450 interactions .

- Methyl groups at C4/C6 increase lipophilicity, enhancing membrane permeability. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) should be paired with computational docking (e.g., AutoDock Vina) to validate interactions .

How can researchers address stability issues of this compound during storage?

Methodological Answer:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C in inert atmospheres) .

- Moisture Control : Store under argon in sealed vials with molecular sieves. Hydration leads to hydrolysis of chloro groups, forming hydroxylated byproducts .

- Light Sensitivity : Amber glassware or UV-blocking containers prevent photodegradation, as fluoro-pyrimidines are prone to radical-mediated breakdown .

How can contradictions in reported reactivity of halogenated pyrimidines be resolved?

Methodological Answer:

Discrepancies (e.g., divergent substitution rates in similar compounds) arise from solvent polarity, steric effects, or catalytic impurities. Systematic studies should:

- Compare reaction kinetics in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Use isotopically labeled reagents (e.g., -methyl groups) to track regiochemistry .

- Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables .

What computational approaches predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict activation energies for substitutions at C2 vs. C5. Electron-withdrawing groups (fluoro) lower energy barriers at adjacent positions .